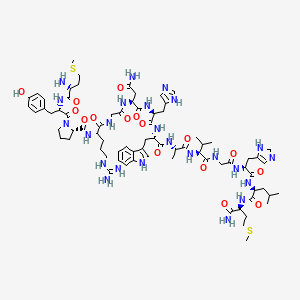
C-Terminal peptide bombesin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-Terminal peptide bombesin is a biologically active peptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina. This peptide is known for its role in various physiological processes, including smooth muscle contraction, secretion of gastrointestinal hormones, and regulation of homeostatic mechanisms. The peptide sequence of bombesin is composed of 14 amino acid residues, with the C-terminal portion being crucial for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C-terminal peptide bombesin can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The C-terminal end of the peptide is typically modified to enhance stability and activity. Commonly used methods for C-terminal modification include the carbodiimide method and the activated-ester method .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions: C-terminal peptide bombesin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted to create analogues with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogues with modified amino acid sequences.
Scientific Research Applications
C-terminal peptide bombesin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating gastrointestinal motility and hormone secretion.
Medicine: Explored as a potential therapeutic agent for targeting bombesin receptors overexpressed in various cancers, including prostate, breast, and lung cancers
Industry: Utilized in the development of peptide-based pharmaceuticals and diagnostic agents.
Mechanism of Action
C-terminal peptide bombesin exerts its effects by binding to specific G-protein coupled receptors, known as bombesin receptors. Upon binding, the peptide activates intracellular signaling pathways, leading to various physiological responses. For example, in the gastrointestinal tract, bombesin stimulates the secretion of gastrin and other hormones, while in the central nervous system, it modulates neurotransmitter release .
Comparison with Similar Compounds
Gastrin-Releasing Peptide (GRP): Shares high sequence similarity with bombesin and has similar biological activities.
Neuromedin B (NMB): Another bombesin-like peptide with overlapping functions
Uniqueness: C-terminal peptide bombesin is unique due to its specific receptor-binding properties and its ability to modulate a wide range of physiological processes. Its high affinity for bombesin receptors makes it a valuable tool for targeted drug delivery and cancer therapy .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H110N24O16S2/c1-39(2)26-52(68(109)92-50(63(78)104)21-25-117-7)94-69(110)54(29-44-33-81-37-87-44)90-61(103)36-86-73(114)62(40(3)4)98-64(105)41(5)89-67(108)53(28-43-32-84-49-13-9-8-12-47(43)49)95-70(111)55(30-45-34-82-38-88-45)96-71(112)56(31-59(77)101)91-60(102)35-85-66(107)51(14-10-22-83-75(79)80)93-72(113)58-15-11-23-99(58)74(115)57(27-42-16-18-46(100)19-17-42)97-65(106)48(76)20-24-116-6/h8-9,12-13,16-19,32-34,37-41,48,50-58,62,84,100H,10-11,14-15,20-31,35-36,76H2,1-7H3,(H2,77,101)(H2,78,104)(H,81,87)(H,82,88)(H,85,107)(H,86,114)(H,89,108)(H,90,103)(H,91,102)(H,92,109)(H,93,113)(H,94,110)(H,95,111)(H,96,112)(H,97,106)(H,98,105)(H4,79,80,83)/t41-,48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIFCDMFVPNPSB-QEJDUTAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H110N24O16S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1668.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81608-29-9 |
Source


|
| Record name | Gastrin releasing peptide (14-27) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081608299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
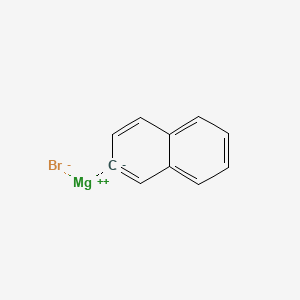


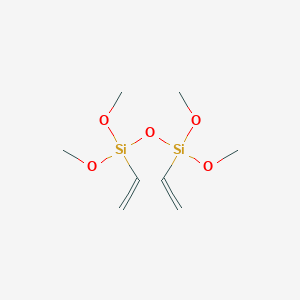
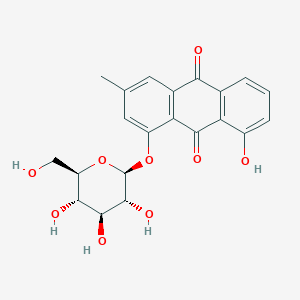
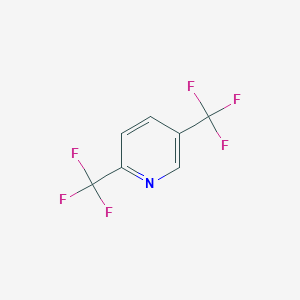
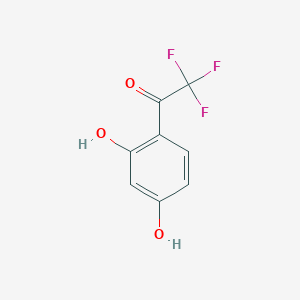
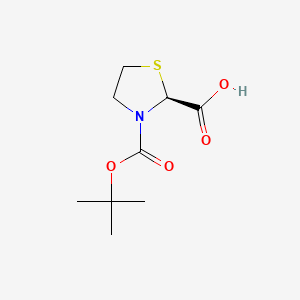
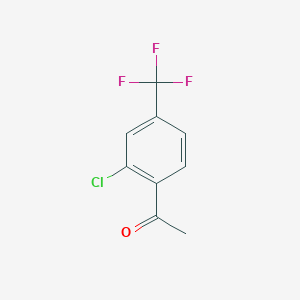
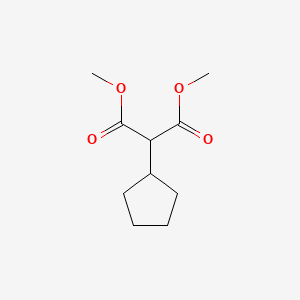
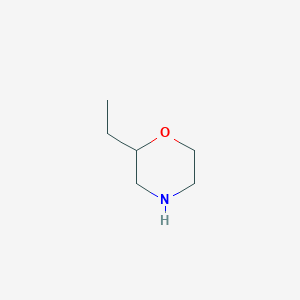
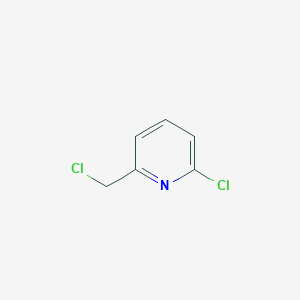
![[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B1591538.png)
![Stannane, dioctylbis[(1-oxoneodecyl)oxy]-](/img/structure/B1591540.png)
